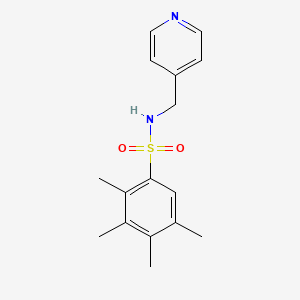![molecular formula C15H19N3O2 B4235120 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4235120.png)
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
Übersicht
Beschreibung
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.4 g/mol.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been found to have potential applications in various scientific fields. In the field of organic electronics, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In addition, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been used as a fluorescent probe for the detection of metal ions such as copper and zinc in biological samples. Furthermore, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In particular, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide may alter the expression of genes involved in cell growth and differentiation, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have several biochemical and physiological effects in cells. In particular, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in the apoptotic pathway. In addition, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Furthermore, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has several advantages for lab experiments, including its high purity and stability, as well as its solubility in organic solvents. However, 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide. One area of research is the development of new synthesis methods for 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide and its potential applications in various fields, including organic electronics and cancer therapy. Furthermore, the development of new derivatives of 3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide may lead to the discovery of compounds with even greater potential for scientific research.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)9-12(19)16-10-13-17-14(18-20-13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRDJHNKXNWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4235038.png)
![N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4235046.png)
amino]methyl}-2-furyl)methanol](/img/structure/B4235056.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4235060.png)

![methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4235062.png)
![N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4235084.png)
![methyl 5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoate](/img/structure/B4235091.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate](/img/structure/B4235106.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4235115.png)

![N-benzyl-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B4235127.png)